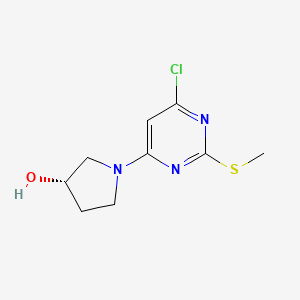

(S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3S)-1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3OS/c1-15-9-11-7(10)4-8(12-9)13-3-2-6(14)5-13/h4,6,14H,2-3,5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIGBHPATKBOME-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=CC(=N1)Cl)N2CC[C@@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Targets

The compound features a pyrimidine core substituted at positions 2 (methylthio), 4 (pyrrolidin-3-ol), and 6 (chloro). The (S)-configuration at the pyrrolidine ring necessitates stereoselective synthesis or resolution. Key synthetic challenges include:

- Regioselective functionalization of the pyrimidine ring.

- Introduction of the methylthio group without over-oxidation.

- Stereochemical control during pyrrolidine coupling.

Preparation Methods

Nucleophilic Substitution on Chloropyrimidine Intermediates

The most common route involves substituting a chloropyrimidine precursor with (S)-pyrrolidin-3-ol.

Example Protocol (Adapted from,):

Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine :

Stereoselective Coupling with (S)-pyrrolidin-3-ol :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 90°C, 8 h | 82 | 98.5 |

| Substitution | (S)-pyrrolidin-3-ol, Cs₂CO₃ | 68 | 97.2 |

Asymmetric Synthesis via Chiral Resolution

For cases where racemic mixtures form, resolution using chiral auxiliaries is employed:

Method (Adapted from):

- Racemic Synthesis :

- React 4,6-dichloro-2-(methylthio)pyrimidine with racemic pyrrolidin-3-ol.

- Diastereomeric Salt Formation :

- Use (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine to form diastereomeric salts.

- Crystallization :

Optimization Notes :

- Solvent polarity critically affects resolution efficiency.

- Temperature control during crystallization prevents racemization.

Palladium-Catalyzed Cross-Coupling (Alternative Route)

A less common but scalable method involves Suzuki-Miyaura coupling (Patent):

- Synthesis of Boronic Ester Intermediate :

- React 4-chloro-2-(methylthio)pyrimidine with pinacolborane under Pd catalysis.

- Coupling with Chiral Pyrrolidine :

Limitations :

- Lower yields due to steric hindrance at the pyrimidine C4 position.

- Requires rigorous exclusion of moisture.

Analytical Characterization

Critical quality control metrics for the final compound:

Spectroscopic Data (,):

- Molecular Formula : C₉H₁₂ClN₃OS

- Molecular Weight : 245.73 g/mol.

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, pyrimidine-H), 4.50 (m, 1H, pyrrolidine-H), 3.40–3.20 (m, 4H, pyrrolidine-CH₂), 2.36 (s, 3H, SCH₃).

- HPLC Purity : ≥97% (C18 column, acetonitrile/water).

Chiral Analysis:

Comparative Evaluation of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity, scalable | Requires anhydrous conditions | 60–70 |

| Chiral Resolution | High enantiopurity | Multi-step, lower throughput | 40–50 |

| Cross-Coupling | Functional group tolerance | Low yield, costly catalysts | 50–55 |

Industrial-Scale Considerations

- Cost Efficiency : Nucleophilic substitution is preferred for bulk synthesis due to reagent affordability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures ≥95% purity.

- Safety : Methylthio groups require handling under inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Sodium hydride, potassium carbonate, amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of (S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol. It has shown efficacy against several viral strains, particularly Bovine Viral Diarrhea Virus (BVDV). The presence of the chlorine atom and methylthio group significantly enhances its antiviral activity, making it a candidate for further research in antiviral drug development .

Case Study: Antiviral Efficacy

In a study evaluating various derivatives for their antiviral effects, compounds with similar structural motifs demonstrated substantial activity against BVDV. The findings suggested that modifications at the 2 and 6 positions of the pyrimidine ring are crucial for enhancing antiviral potency .

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for cancer treatment .

Case Study: In Vitro Anticancer Activity

A recent study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives that included this compound. These compounds were tested against multiple cancer cell lines, revealing that some exhibited potent cytotoxicity with IC50 values in the low micromolar range .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Synthetic Pathways

Several synthetic methodologies have been developed utilizing this compound as a precursor. These include:

- Palladium-Catalyzed Cross-Coupling Reactions : This method allows for regioselective functionalization at different positions on the pyrimidine ring, leading to a diverse library of compounds with potential biological activities .

Pharmacological Insights

The pharmacological profile of this compound suggests that it may interact with various biological targets, including enzymes and receptors involved in viral replication and cancer cell proliferation.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Interfering with biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-2-ol: Similar structure but with a different position of the hydroxyl group.

®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: Enantiomer of the compound with potentially different biological activity.

Uniqueness

(S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological properties and reactivity compared to its analogs.

Biological Activity

(S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C₉H₁₂ClN₃OS

- Molecular Weight : 245.73 g/mol

- CAS Number : 1261233-29-7

Research indicates that compounds with a pyrimidine nucleus, such as this compound, often function as inhibitors of various protein kinases. Specifically, they may inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in cancer proliferation. The inhibition of CDK4 and CDK6 activity has been noted as a significant mechanism for controlling cell proliferation in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines through their action on CDKs .

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that a related compound inhibited the proliferation of murine melanoma B16 cells while exhibiting low toxicity towards normal cells . This suggests a favorable therapeutic index, making it a candidate for further investigation.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. For example, certain complexes formed with copper(II) and triazolopyrimidine showed enhanced antimicrobial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound's antimicrobial activity is limited, its structural similarity to other active compounds suggests potential efficacy.

Comparative Biological Activity Table

Q & A

Advanced Research Question

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst to induce stereoselectivity during pyrrolidine ring formation .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze the undesired enantiomer .

- Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize from ethanol/water to enhance ee to >99% .

What metabolic stability assays are relevant for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.